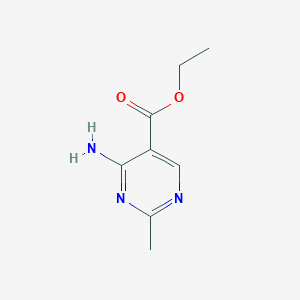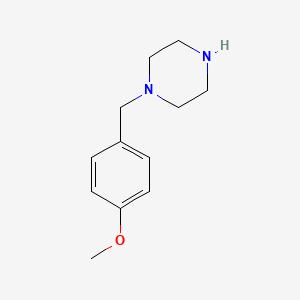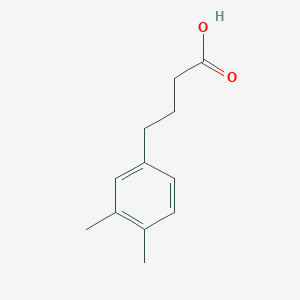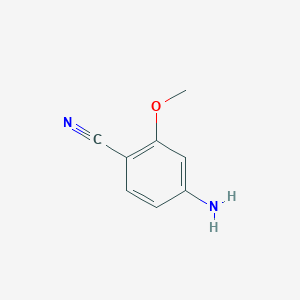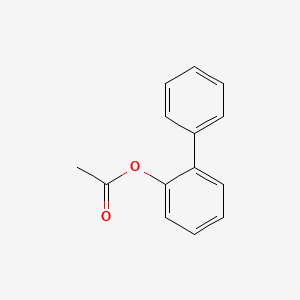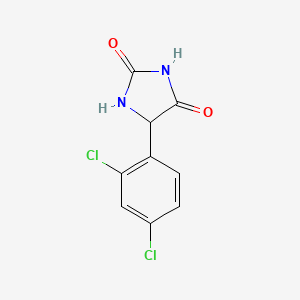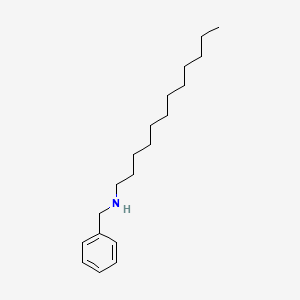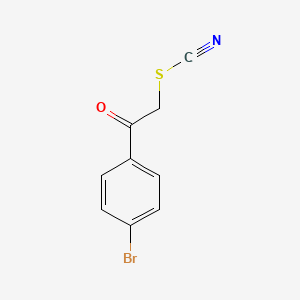
2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Descripción general
Descripción
Physical And Chemical Properties Analysis
2-(4-Bromophenyl)-2-oxoethyl thiocyanate is soluble in organic solvents, including ethanol, acetone, and chloroform. It has a melting point of approximately 85-87℃ and a boiling point of approximately 414℃.Aplicaciones Científicas De Investigación
Crystallographic and Molecular Docking Studies
2-(4-Bromophenyl)-2-oxoethyl thiocyanate derivatives have been synthesized and studied for their potential as tyrosinase inhibitors. A series of these compounds were synthesized, and their structures were analyzed through single-crystal X-ray diffraction studies. Notably, some of these derivatives exhibited significant anti-tyrosinase activities, comparable to standard inhibitors. These findings were further supported by computational molecular docking studies, highlighting the compounds' inhibitory effects by primarily binding to the active-site entrance of the enzyme (Kwong et al., 2017).
Synthesis and Structural Analysis
The flexibility and conformational preferences of the 2-(4-bromophenyl)-2-oxoethyl benzoates class were explored through the synthesis of a series of derivatives. The 3D structures of these compounds were confirmed by single-crystal X-ray diffraction, revealing insights into the molecular conformations and their potential applications in synthetic and photochemistry due to their ease of cleavage under mild conditions. These synthesized compounds also displayed mild anti-oxidant capabilities when compared to standard antioxidants (Kumar et al., 2014).
Antibacterial Activity and Synthesis of Heterocyclic Compounds
2-(4-Bromophenyl)-2-oxoethyl thiocyanate derivatives have been used as starting materials for synthesizing a series of heterocyclic compounds with expected antibacterial activities. The versatility of these derivatives in forming a novel series of compounds underlines their significance in pharmaceutical research and their potential in creating new antibacterial agents (El-Hashash et al., 2015).
Thiocyanate Transfer Reagents
In a fascinating application, acyl-isothiocyanates, which can be derivatives of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate, have been recognized as efficient thiocyanate transfer reagents. This process is particularly effective when the bromomethyl proton is less acidic, highlighting the compound's role in synthetic chemistry and potential applications in creating a variety of thiocyanate-based products (Palsuledesai et al., 2009).
Direcciones Futuras
While specific future directions for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate are not mentioned in the sources I found, research into related compounds suggests potential applications in combating antimicrobial and anticancer drug resistance . These compounds have shown promising results in in vitro studies and could potentially be used as lead compounds for rational drug designing .
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLLQKMZXDTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288524 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |
CAS RN |
65679-14-3, 55796-76-4 | |
| Record name | 65679-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOPHENACYL THIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




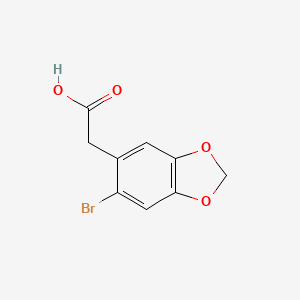
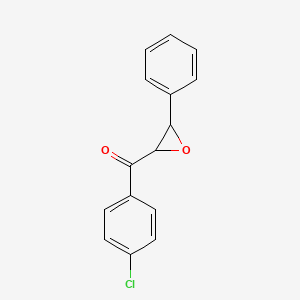
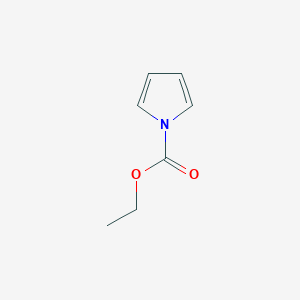
![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)
